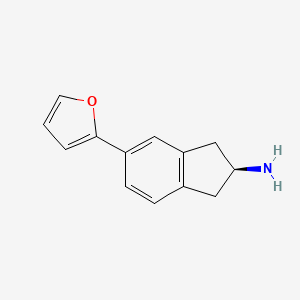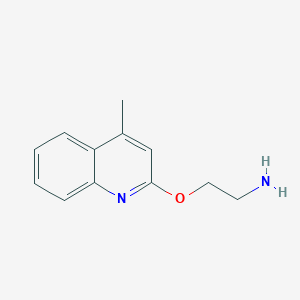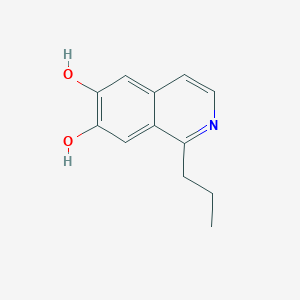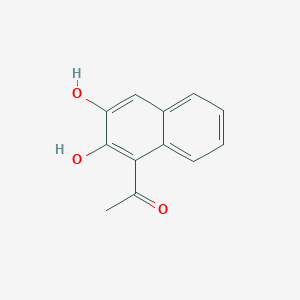
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid is an organoboron compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and an isopropyl group at the 4-position The boronic acid group is attached to the 5-position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid typically involves the borylation of a halogenated pyrimidine precursor. One common method is the palladium-catalyzed cross-coupling reaction of 2-chloro-4-isopropylpyrimidine with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a base like potassium carbonate and a palladium catalyst such as Pd(dppf)Cl2. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles (e.g., amines, thiols) and solvents (e.g., DMF, DMSO).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Amino or thio-substituted pyrimidines.
Applications De Recherche Scientifique
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Mécanisme D'action
The mechanism of action of (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura cross-coupling, the palladium catalyst undergoes oxidative addition with the halide, followed by transmetalation with the boronate ester, and finally reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-pyridinylboronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-5-methoxypyridin-4-yl)boronic acid: Similar structure with a methoxy group instead of an isopropyl group.
4-Isopropylpyrimidine-5-boronic acid: Similar structure without the chlorine atom.
Uniqueness
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid is unique due to the combination of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both the chlorine atom and the isopropyl group on the pyrimidine ring provides distinct electronic and steric properties that can be leveraged in various synthetic applications .
Propriétés
Formule moléculaire |
C7H10BClN2O2 |
|---|---|
Poids moléculaire |
200.43 g/mol |
Nom IUPAC |
(2-chloro-4-propan-2-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H10BClN2O2/c1-4(2)6-5(8(12)13)3-10-7(9)11-6/h3-4,12-13H,1-2H3 |
Clé InChI |
BCUUEHRKVLGZIK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1C(C)C)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11899068.png)
![1,3,9-Triazaspiro[4.7]dodecane-2,4-dione](/img/structure/B11899074.png)


![2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid](/img/structure/B11899090.png)
![4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11899097.png)




![6-Bromo-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11899128.png)


